2-bromo-N-methylbenzamide
Overview
Description
2-Bromo-N-methylbenzamide is an organic compound with the chemical formula C8H8BrNO. It is a white or off-white crystalline solid known for its unique chemical properties. This compound is often used as an intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, dyes, and pesticides .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Bromo-N-methylbenzamide can be synthesized by reacting benzamide with methyl bromide under alkaline conditions. The process involves dissolving benzamide in an alkaline solution, followed by the addition of methyl bromide. The reaction mixture is then subjected to crystallization or extraction to isolate the pure product .
Industrial Production Methods: In an industrial setting, the synthesis of this compound follows a similar route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process typically involves the use of large reactors and continuous monitoring of reaction parameters to maintain consistency and quality.
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-N-methylbenzamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other functional groups using appropriate reagents.
Reduction Reactions: The compound can be reduced to form different derivatives.
Oxidation Reactions: Oxidation can lead to the formation of various oxidized products.
Common Reagents and Conditions:
Substitution: Reagents such as sodium hydroxide or potassium hydroxide in the presence of a suitable solvent.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, substitution reactions can yield a variety of substituted benzamides, while reduction and oxidation reactions produce different reduced or oxidized derivatives .
Scientific Research Applications
2-Bromo-N-methylbenzamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is used in the production of dyes, pesticides, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Bromo-N-methylbenzamide involves its interaction with specific molecular targets. The bromine atom in the compound plays a crucial role in its reactivity, allowing it to participate in various chemical reactions. The exact pathways and molecular targets depend on the specific application and the conditions under which the compound is used .
Comparison with Similar Compounds
- 2-Bromo-N,N-dimethylbenzamide
- 2-Bromo-N-ethylbenzamide
- 2-Bromo-N-propylbenzamide
Comparison: 2-Bromo-N-methylbenzamide is unique due to its specific substitution pattern and the presence of a bromine atom. This makes it more reactive in certain chemical reactions compared to its analogs. The methyl group also influences its physical and chemical properties, making it distinct from other similar compounds .
Properties
IUPAC Name |
2-bromo-N-methylbenzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO/c1-10-8(11)6-4-2-3-5-7(6)9/h2-5H,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKVCJQNPXXXZIE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC=CC=C1Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00295217 | |
Record name | 2-bromo-N-methylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00295217 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61436-88-2 | |
Record name | 2-Bromo-N-methylbenzamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=61436-88-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Bromo-N-methylbenzamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061436882 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 61436-88-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=100665 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-bromo-N-methylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00295217 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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